REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([CH2:7][CH2:8][N:9]2C(=O)C3C(=CC=CC=3)C2=O)=[N:5][C:4]([C:20]2[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=2)=[N:3]1.CCO>CN>[CH3:1][N:2]1[C:6]([CH2:7][CH2:8][NH2:9])=[N:5][C:4]([C:20]2[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=2)=[N:3]1
|
Name
|
2-(2-(1-Methyl-3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)ethyl)isoindoline-1,3-dione
|
Quantity
|
114.9 mg
|
Type
|
reactant
|
Smiles
|
CN1N=C(N=C1CCN1C(C2=CC=CC=C2C1=O)=O)C1=CC=NC=C1
|
Name
|
|
Quantity
|
3.07 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN
|
Name
|
|
Quantity
|
3.07 mL
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated
|
Type
|
CUSTOM
|
Details
|
to give light brown solid
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated to 50° C.
|
Type
|
STIRRING
|
Details
|
stirred for 3 h
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
All volatiles were removed in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=C(N=C1CCN)C1=CC=NC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 256 μmol | |
AMOUNT: MASS | 81.3 mg | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |